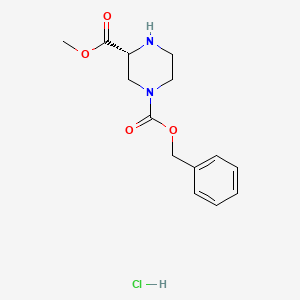

(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

説明

(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS: 1217442-12-0) is a chiral piperazine derivative with a molecular formula of C₁₄H₁₉ClN₂O₄ and a molecular weight of 314.76 g/mol . It is classified as a medical intermediate, emphasizing its role in pharmaceutical synthesis. The compound is stored under cool, dry, and sealed conditions to maintain stability, with a purity ≥95% . Its stereochemistry (R-configuration) is critical for biological activity, as enantiomers often exhibit divergent pharmacological properties.

準備方法

Synthetic Routes and Reaction Mechanisms

Stereoselective Synthesis from N-Benzyl-3-Methyl-4-Piperidone

The foundational approach involves chiral resolution of N-benzyl-3-methyl-4-piperidone, followed by cis-selective reduction and Mitsunobu inversion to install the trans-amine configuration. In a representative procedure :

-

Chiral Resolution : Diastereomeric salt formation using (S)-mandelic acid achieves enantiomeric excess >99%.

-

Cis-Reduction : Sodium borohydride in methanol selectively reduces the ketone to the cis-alcohol (dr >20:1).

-

Mitsunobu Reaction : Triphenylphosphine and diethyl azodicarboxylate (DEAD) invert the alcohol to the trans-amine, yielding (3R,4R)-1-benzyl-3-methyl-4-aminopiperidine.

This route emphasizes scalability, with reported yields of 86–91% for critical steps .

Dicarboxylation and Esterification Strategies

Introduction of the benzyl and methyl carboxylate groups proceeds via sequential protection and acylation :

-

Boc Protection : Tert-butyl dicarbonate (Boc₂O) protects the secondary amine of (R)-piperazine-3-carboxylic acid.

-

Benzylation : Benzyl carbonochloridate reacts with the free amine in ethyl acetate/water biphasic system (NaHCO₃ buffer), achieving 86% yield .

-

Methyl Esterification : Thionyl chloride-mediated esterification of the carboxylic acid with methanol furnishes the methyl ester.

Critical Parameters :

-

Temperature: 25°C for benzylation to minimize racemization .

-

Solvent Choice: Ethyl acetate enhances phase separation during workup .

Hydrochloride Salt Formation

The final step involves protonation with hydrogen chloride (HCl) in dioxane or diethyl ether :

-

Procedure : The free base is dissolved in anhydrous dioxane, treated with 4M HCl/dioxane (5 equiv), and stirred for 1 hour. Precipitation with hexane yields the hydrochloride salt (95% purity by LCMS) .

-

Characterization :

Optimization and Process-Scale Considerations

Solvent and Catalyst Screening

-

Solvents : DMF and DMA (dimethylacetamide) improve solubility for bulky intermediates but require rigorous drying to prevent hydrolysis .

-

Catalysts : Triethylamine (Et₃N) and NaHCO₃ are preferred over pyridine for milder conditions and easier workup .

Physicochemical Properties and Stability

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉ClN₂O₄ | |

| Molar Mass (g/mol) | 314.76 | |

| Density (g/cm³) | 1.212 | |

| Boiling Point (°C) | 406.5 | |

| Storage Conditions | 2–8°C (desiccated) |

Stability Notes :

-

Hydrolytically sensitive; acetonitrile/water mixtures (≥70% organic) prevent ester degradation during HPLC analysis .

-

Light exposure induces racemization; amber glassware recommended for long-term storage .

Industrial-Scale Challenges and Solutions

Cost-Effective Chiral Resolution

Alternatives to chiral auxiliaries include enzymatic resolution using lipases (e.g., Candida antarctica), though yields remain suboptimal (<60%) compared to diastereomeric crystallization .

Waste Reduction Strategies

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the ester groups, converting them to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives of the ester groups.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, ®-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its piperazine core is a common motif in many biologically active compounds, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various applications, including the development of new materials with specific functionalities.

作用機序

The mechanism of action of ®-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to target sites and modulate their activity. The benzyl and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

類似化合物との比較

Enantiomeric Pair: (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

The (S)-enantiomer (CAS: 1217471-97-0) shares the same molecular formula and weight as the (R)-form but differs in stereochemistry . Key distinctions include:

- Pricing : The (S)-enantiomer is priced at USD 173 per 1g (95% purity), while pricing data for the (R)-form is unspecified but may vary due to application-driven demand .

- Storage : Both require low-temperature storage (-80°C to -20°C for the (S)-form; cool/dry conditions for the (R)-form) .

tert-Butyl-Substituted Analog: (R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

This analog (CAS: 1251903-83-9) replaces the benzyl group with a tert-butyl moiety , resulting in a smaller molecular formula (C₁₁H₂₁ClN₂O₄ ) and lower molecular weight (280.75 g/mol ) . Key comparisons:

- Pricing : Priced at USD 188 per 1g (95% purity), reflecting possible synthesis complexity or niche demand .

- Storage : Requires protection from moisture and oxidation, similar to the (R)-benzyl variant .

Non-Chiral Analog: 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

The non-chiral analog (CAS: 129799-11-7) lacks stereochemical specification and has a molecular weight of 278.30 g/mol (C₁₄H₁₈N₂O₄), differing due to the absence of a hydrochloride in some forms . Differences include:

- Storage : Requires inert atmosphere (e.g., nitrogen) and 2–8°C storage, stricter than the (R)-enantiomer’s guidelines .

Piperazine Core Derivatives: Broader Structural Comparisons

- Used in non-pharmaceutical applications, highlighting the importance of ester substituents in the target compound’s medicinal relevance .

- Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS: 175406-94-7): Features a ketone group, reducing versatility in synthesis compared to the dicarboxylate structure of the target compound .

生物活性

(R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride is a synthetic compound with a complex structure that includes a piperazine ring and two carboxylate functionalities. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉ClN₂O₄

- Molar Mass : 314.76 g/mol

- Appearance : White or off-white crystalline solid

- Stability : Stable at room temperature, typically stored under inert conditions at 2°C to 8°C to maintain integrity.

The compound's structure suggests potential interactions with various neurotransmitter systems, particularly those related to serotonin and dopamine receptors, which are critical for mood regulation and neurological functions.

Interaction with Neurotransmitter Systems

Research indicates that this compound may act as an inhibitor or modulator of neurotransmitter systems. Preliminary studies suggest its binding affinity to serotonin and dopamine receptors, indicating potential applications in treating mood disorders and neurological conditions .

While the specific mechanism of action remains largely uncharacterized, it is hypothesized that the compound could influence various biological pathways through receptor modulation. The interaction with serotonin and dopamine receptors is particularly noteworthy due to their roles in mental health disorders .

Case Studies and Experimental Data

A limited number of studies have explored the pharmacological effects of this compound. However, existing literature highlights its potential as a pharmacological agent:

- Study on Receptor Binding : Interaction studies demonstrated that the compound exhibits binding affinity to serotonin and dopamine receptors. This suggests its potential use in treating conditions such as depression or anxiety disorders .

- Comparative Analysis : In comparison with other similar compounds, this compound shows unique biological properties stemming from its stereochemistry. This uniqueness may confer distinct therapeutic effects compared to analogs like (S)-1-benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride .

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 1217442-12-0 | Enantiomer with potential different biological activity. |

| (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride | 1217444-22-8 | Similar structure but with variations affecting activity. |

Potential Applications

Given its interaction with neurotransmitter systems, this compound may have several therapeutic applications:

- Mood Disorders : Its potential as a modulator of serotonin and dopamine suggests possible uses in treating depression and anxiety.

- Neurological Conditions : Further investigation is warranted to explore its efficacy in conditions such as schizophrenia or bipolar disorder.

Q & A

Q. What are the common synthetic routes for (R)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride?

Basic Question

The synthesis typically involves multi-step processes starting from piperazine derivatives. Key steps include:

- Esterification : Introduction of benzyl and methyl carboxylate groups via carbamate protection.

- Cyclization : Formation of the piperazine ring under basic conditions (e.g., sodium methoxide).

- Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysts to achieve the (R)-configuration.

Methodological Example :

Starting Materials : Piperazine derivatives (e.g., tert-butyl piperazine carboxylate) are functionalized with benzyl and methyl esters .

Reduction : Catalytic hydrogenation or SnCl₂-mediated reduction for nitro or ketone intermediates .

Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) yields high-purity product .

Table 1: Synthesis Optimization Parameters

Q. How is the compound characterized to confirm its structure and purity?

Basic Question

Key Techniques :

- ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., δ 7.96 ppm for aromatic protons, δ 1.38 ppm for tert-butyl groups) .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ = 280.75) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .

Critical Analysis : Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or diastereomeric impurities, necessitating repeat purification .

Q. What are the stability considerations for this compound under different storage conditions?

Basic Question

- Storage : Recommended at –20°C under inert gas (argon) to prevent hydrolysis of ester groups .

- Decomposition Risks : Exposure to moisture or acidic conditions may cleave the benzyl carbamate, releasing CO₂ and forming secondary amines .

Table 2: Stability Assessment

| Condition | Observed Degradation | Mitigation Strategy |

|---|---|---|

| Room Temperature | 5% degradation over 30 days | Use desiccants and airtight vials |

| Aqueous Solution | Rapid hydrolysis at pH < 5 | Avoid aqueous buffers in assays |

Q. How to assess and ensure enantiomeric purity during synthesis?

Advanced Question

Methods :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients (e.g., 95:5) to resolve enantiomers .

- X-ray Diffraction : Confirms absolute (R)-configuration via anomalous dispersion effects .

Data Contradictions : Discrepancies in optical rotation values across studies may stem from residual solvents; cross-validate with multiple techniques .

Q. How to resolve contradictions in reported biological activities?

Advanced Question

Approach :

- Purity Verification : Re-test compound batches using LCMS and NMR to rule out impurities influencing activity .

- Assay Conditions : Compare buffer pH, temperature, and cell lines used (e.g., antimicrobial activity varies with Gram-positive vs. Gram-negative models) .

Case Study : A 2024 study found divergent IC₅₀ values in kinase inhibition assays due to DMSO concentration differences (2% vs. 0.5%) .

Q. What strategies optimize synthesis yield and minimize impurities?

Advanced Question

Key Factors :

- Catalyst Selection : SnCl₂ vs. Pd/C for nitro reductions—SnCl₂ offers faster kinetics but requires post-reaction neutralization .

- Temperature Control : Lower temperatures (0–25°C) during esterification reduce side reactions .

- Workup Protocols : Liquid-liquid extraction (EtOAC/H₂O) removes polar impurities before chromatography .

Table 3: Yield Optimization

| Variable | Optimal Range | Yield Improvement |

|---|---|---|

| Reaction Time | 16–24 hours | 15–20% increase |

| Solvent Ratio | EtOAc:Hexane = 1:2 | Reduced co-elution |

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced Question

Approach :

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., proteases, kinases) using PDB structures .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Limitations : False positives may arise from rigid docking; validate with experimental ITC or SPR binding assays .

特性

IUPAC Name |

1-O-benzyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTDRWBNFLCGPG-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662615 | |

| Record name | 1-Benzyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217442-12-0 | |

| Record name | 1-Benzyl 3-methyl (3R)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。